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molecular formula C9H8N2O2 B1333114 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 52600-53-0

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1333114
M. Wt: 176.17 g/mol
InChI Key: BPHCKZKXAHIRPD-UHFFFAOYSA-N
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Patent
US06172079B2

Procedure details

A mixture of acetylacetone (41 ml), N,N-dimethylformamide dimethylacetal (106.2 ml) and THF (200 ml) was stirred at room temperature for 3 hours. After distilling off the solvent under reduced pressure, the residue was added dropwise to a solution prepared by dissolving metal sodium (13.8 g) in ethanol (600 ml) and adding thereto cyanoacetamide (33.6 g), and the mixture was refluxed for one hour. The reaction mixture was ice-cooled, and the precipitated crystals were separated by filtration. The crystals were dissolved in water (1 liter) and then weakly acidified with 3N hydrochloric acid. The precipitated crystals were separated by filtration and recrystallized from DMF-methanol to give 5-acetyl-6-methyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile (60 g) as colorless crystals. M.p. 230° C.
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
106.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
33.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[CH3:8]OC(OC)N(C)C.[Na].[C:17]([CH2:19][C:20]([NH2:22])=[O:21])#[N:18]>C(O)C.C1COCC1>[C:5]([C:4]1[CH:8]=[C:19]([C:17]#[N:18])[C:20](=[O:21])[NH:22][C:1]=1[CH3:2])(=[O:7])[CH3:6] |^1:15|

Inputs

Step One
Name
Quantity
41 mL
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
106.2 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
33.6 g
Type
reactant
Smiles
C(#N)CC(=O)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added dropwise to a solution
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
adding
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in water (1 liter)
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from DMF-methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C(NC1C)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 60 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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